molecular formula C12H11NO2S B11813404 2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde

2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde

Cat. No.: B11813404
M. Wt: 233.29 g/mol
InChI Key: FTSGVCVFDLHABE-UHFFFAOYSA-N
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Description

2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is a benzaldehyde derivative featuring a thiazole ring substituted with a methyl group at the 4-position and linked via a methoxy group to the benzaldehyde moiety.

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzaldehyde

InChI

InChI=1S/C12H11NO2S/c1-9-8-16-12(13-9)7-15-11-5-3-2-4-10(11)6-14/h2-6,8H,7H2,1H3

InChI Key

FTSGVCVFDLHABE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)COC2=CC=CC=C2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde typically involves the reaction of 4-methylthiazole with benzaldehyde in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development
Research indicates that 2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde may exhibit antimicrobial, antifungal, and anticancer properties due to the bioactive nature of the thiazole moiety. Compounds with similar structures have been studied extensively for their pharmacological effects, suggesting that this compound could also be a candidate for further investigation in drug development.

Antimicrobial and Anticancer Studies
Preliminary studies have shown that compounds related to this compound can inhibit the growth of various pathogenic microorganisms. For instance, derivatives of thiazole are often evaluated for their effectiveness against bacteria and fungi. The compound's potential anticancer activity is also noteworthy; thiazole derivatives have been linked to inhibiting tumor growth in vitro .

Synthetic Methodologies

The synthesis of this compound typically involves several steps, including:

  • Formation of the Thiazole Ring : The initial step often includes the synthesis of the thiazole moiety through condensation reactions.
  • Methoxylation : The introduction of the methoxy group can be achieved via methylation reactions using suitable reagents.
  • Aldehyde Formation : Finally, the benzaldehyde functionality is introduced, completing the synthesis.

These synthetic pathways are crucial for producing derivatives that can be further modified for enhanced biological activity .

Interaction Studies

Investigating the interactions of this compound with various biological targets is vital for understanding its mechanism of action. Potential studies include:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific enzymes or receptors can provide insights into its therapeutic potential.
  • Synergistic Effects : Exploring interactions with other compounds may reveal synergistic properties that enhance its efficacy against diseases .

Mechanism of Action

The mechanism of action of 2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their function .

Comparison with Similar Compounds

3-Methoxy-2-((2-methylthiazol-4-yl)methoxy)benzaldehyde

  • Structure : Differs in the position of the methoxy group (3-position on benzaldehyde) and the methyl-substituted thiazole (4-position instead of 2-position).
  • Molecular Formula: C₁₃H₁₃NO₃S vs. C₁₂H₁₁NO₂S for the target compound.
  • Key Properties : Higher molar mass (263.31 g/mol) due to the additional methoxy group. The altered substituent positions likely affect electronic distribution and steric interactions, influencing reactivity and binding affinity in biological systems .

2-[(4-Bromobenzyl)oxy]benzaldehyde

  • Structure : Replaces the 4-methylthiazole moiety with a bromobenzyl group.
  • Molecular Weight : 291.144 g/mol, significantly heavier due to bromine.

2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzaldehyde

  • Structure : Substitutes thiazole with an oxazole ring (oxygen instead of sulfur) and adds a chlorophenyl group.
  • Functional Differences : The oxazole’s oxygen atom reduces electron-richness compared to thiazole, altering π-π stacking and hydrogen-bonding capabilities. The chlorine atom introduces steric and electronic effects distinct from methyl groups .

Methoxy-Substituted Benzaldehydes ()

Compounds like 2-[Methoxy(phenyl)methyl]benzaldehyde (2a) and derivatives (2b–2f) are synthesized via Grignard reactions or NaBH₄ reductions. These analogs feature varying aryl groups (e.g., 4-chlorophenyl, 4-methoxyphenyl) attached to the benzaldehyde core.

  • Key Data : Products are characterized as colorless oils or white solids, with IR and ¹H NMR confirming aldehyde (∼1700 cm⁻¹) and methoxy (∼2850 cm⁻¹) functionalities. The target compound’s synthesis would require similar validation but with thiazole-specific spectral signatures (e.g., C=S stretch at ∼1100 cm⁻¹) .

Thiazolidinone-Azo Derivatives ()

A 2023 study synthesized thiazolidinone-azolinkage compounds (e.g., compound 18) starting from benzaldehyde precursors. The presence of azo linkages and thiazolidinone rings introduces distinct reactivity, such as enhanced antioxidant and antimicrobial activities compared to simpler benzaldehydes .

Physicochemical Properties

Boiling Points and Solubility

  • Methoxybenzaldehydes (): 2-Methoxybenzaldehyde has a boiling point of 266.5°C, while 4-methoxybenzaldehyde boils at 267.2°C. The thiazole substituent in 2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde likely increases molecular rigidity, raising melting points compared to non-heterocyclic analogs.
  • Solubility : Thiazole’s sulfur atom may enhance solubility in polar aprotic solvents (e.g., DMSO) relative to purely aromatic derivatives .

Antimicrobial and Antioxidant Activities

Thiazolidinone derivatives () and benzothiazoles () exhibit notable bioactivity. For example, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole shows helical crystallization, which could influence its pharmacokinetic profile. The target compound’s thiazole moiety may similarly modulate interactions with microbial enzymes or free radicals .

Biological Activity

2-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant case studies.

Chemical Structure

The compound features a benzaldehyde moiety with a methoxy group and a thiazole ring, which are known to contribute to various biological activities. The structure can be represented as follows:

C1H1O1N1S1\text{C}_1\text{H}_1\text{O}_1\text{N}_1\text{S}_1

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance, thiazole derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that a related compound, 2-hydroxy-4-methoxybenzaldehyde (HMB), had a minimum inhibitory concentration (MIC) of 1024 µg/ml against MRSA, suggesting that similar derivatives may possess comparable activity .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/ml)Target Organism
2-Hydroxy-4-methoxybenzaldehyde1024MRSA
This compoundTBDTBD

Anticancer Properties

Thiazole-containing compounds have been extensively studied for their anticancer properties. For example, derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms such as tubulin polymerization inhibition. In one study, a series of thiazole derivatives exhibited IC50 values ranging from 0.7 to 1.0 µM against prostate cancer cells .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundIC50 (µM)Cancer Type
Thiazole Derivative A0.7Prostate Cancer
Thiazole Derivative B1.0Melanoma

Neuroprotective Effects

The neuroprotective potential of thiazole derivatives has also been explored, particularly in relation to Alzheimer's disease. Compounds containing thiazole rings have demonstrated acetylcholinesterase inhibitory activity, which is crucial for enhancing cognitive function by increasing acetylcholine levels in the brain .

Table 3: Acetylcholinesterase Inhibition by Thiazole Derivatives

CompoundIC50 (µM)Mechanism
Thiazole Derivative C2.7Acetylcholinesterase Inhibitor

Case Studies

  • Antibacterial Efficacy Against MRSA
    A study focused on the antibacterial efficacy of HMB revealed that it could dislodge approximately 80% of preformed biofilms of MRSA at certain concentrations. This finding emphasizes the potential of thiazole derivatives in treating resistant bacterial infections .
  • Anticancer Mechanism
    Research into thiazole-based compounds demonstrated that they exert their anticancer effects through the inhibition of tubulin polymerization, which is critical for cancer cell division and proliferation .
  • Neuroprotective Mechanism
    The neuroprotective effects of thiazole derivatives were linked to their ability to inhibit acetylcholinesterase, thereby increasing acetylcholine levels and potentially improving cognitive functions in models of Alzheimer's disease .

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